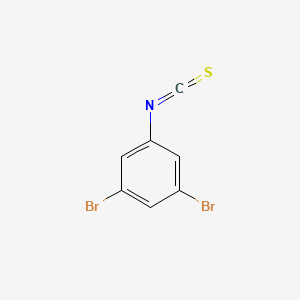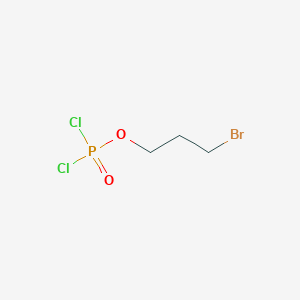
3-Bromopropyl phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromopropyl phosphorodichloridate is an organophosphorus compound with the molecular formula C3H7BrCl2O2P. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and phosphorodichloridate groups, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
3-Bromopropyl phosphorodichloridate can be synthesized through several methods. One common route involves the reaction of 3-bromopropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows:
3-Bromopropanol+Phosphorus Oxychloride→3-Bromopropyl Phosphorodichloridate+Hydrogen Chloride
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
3-Bromopropyl phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-bromopropanol and phosphoric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at room temperature.
Hydrolysis: This reaction is usually performed in aqueous media at ambient temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide (H2O2) or lithium aluminum hydride (LiAlH4), are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of this compound.
Hydrolysis: The primary products are 3-bromopropanol and phosphoric acid.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
科学研究应用
3-Bromopropyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of novel pharmaceuticals, particularly those targeting enzymes and receptors involved in metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and polymer additives.
作用机制
The mechanism of action of 3-bromopropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of phosphoramidates and phosphonates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
3-Bromopropyltriphenylphosphonium Bromide: This compound is similar in structure but contains a triphenylphosphonium group instead of phosphorodichloridate. It is used in different applications, such as phase-transfer catalysis and as a reagent in organic synthesis.
Diethyl (3-Bromopropyl)phosphonate: This compound has a diethyl phosphonate group and is used as a reagent in the synthesis of various organophosphorus compounds.
Uniqueness
3-Bromopropyl phosphorodichloridate is unique due to its dual reactivity, with both bromine and phosphorodichloridate groups available for chemical transformations
属性
分子式 |
C3H6BrCl2O2P |
|---|---|
分子量 |
255.86 g/mol |
IUPAC 名称 |
1-bromo-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H6BrCl2O2P/c4-2-1-3-8-9(5,6)7/h1-3H2 |
InChI 键 |
IJYVSIRZSSMJJJ-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)(Cl)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
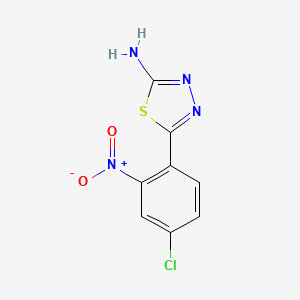
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696175.png)
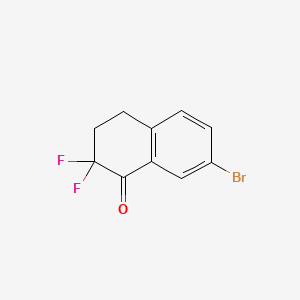

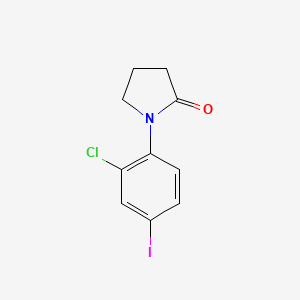
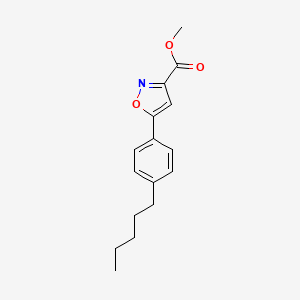
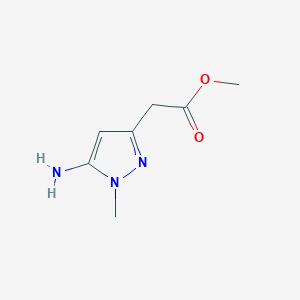
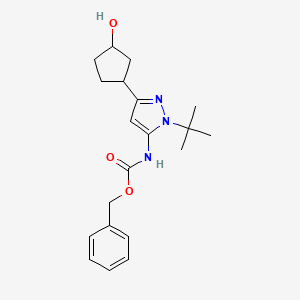
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
